methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate
Description
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate is a benzoate derivative featuring a carbamoyl group substituted with oxan-4-yl (tetrahydropyran) and 2,2,2-trifluoroethyl moieties. The oxan-4-yl group may enhance solubility, while the trifluoroethyl group contributes to metabolic stability and electronic effects.
Properties
IUPAC Name |
methyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-23-15(22)12-4-2-11(3-5-12)14(21)20(10-16(17,18)19)13-6-8-24-9-7-13/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMREIWHWCIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a carbamoylation reaction with oxan-4-yl isocyanate and 2,2,2-trifluoroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoic acid.
Reduction: Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenacyl Benzoate Derivatives (e.g., 2-(4-Chlorophenyl)-2-Oxoethyl Benzoates)
These compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate, share a phenacyl ester backbone but differ in substituents (e.g., chlorophenyl, bromophenyl). They are widely used as photo-removable protecting groups for carboxylic acids in organic synthesis . The trifluoroethyl group in the target compound may also reduce electrophilicity compared to the chlorophenyl substituents, altering reactivity in nucleophilic environments .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
Sulfonylureas like triflusulfuron methyl contain a triazine ring and sulfonylurea linkage, enabling herbicidal activity via acetolactate synthase inhibition. The target compound lacks these motifs, indicating divergent applications. However, the trifluoroethyl group in both compounds may confer similar resistance to enzymatic degradation, a feature critical in agrochemical design .
Methyl Sulfonylcarbamates (e.g., Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate)
These sulfonylcarbamates, used as pharmaceutical reference standards, highlight the role of sulfonyl groups in hydrogen bonding and target binding. The target compound’s carbamoyl group instead provides a less acidic NH moiety, which could reduce off-target interactions in biological systems .
Copper-Catalyzed Benzamido Derivatives (e.g., Methyl (R)-2-Phenyl-2-(4-(2,2,2-Trifluoroethyl)Benzamido)Acetate)
Synthesized via copper-mediated methods, these derivatives demonstrate applications in asymmetric catalysis. The target compound’s oxan-4-yl group may facilitate chiral resolution or modulate steric effects in catalytic processes. Its trifluoroethyl substituent could similarly enhance electron-withdrawing effects, stabilizing transition states in coupling reactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The carbamoyl group in the target compound allows for modular synthesis via amidation, contrasting with phenacyl esters (nucleophilic substitution) or sulfonylureas (condensation) .
- Solubility and Bioavailability : The oxan-4-yl group likely improves aqueous solubility compared to aromatic substituents in phenacyl esters, while the trifluoroethyl group balances lipophilicity for membrane permeability .
- Electrochemical Stability: The trifluoroethyl moiety’s electron-withdrawing nature may stabilize the compound against oxidative degradation, a feature shared with sulfonylurea herbicides but absent in non-fluorinated analogs .
- Potential Pharmaceutical Relevance: Structural parallels to sulfonylcarbamates and benzamido derivatives suggest possible use in enzyme inhibition or prodrug design, though empirical studies are needed .
Biological Activity
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Compound Overview
This compound features a benzoate ester functional group, an oxane ring, and a trifluoroethyl carbamoyl moiety. Its unique structure contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Esterification : 4-Hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate.
- Carbamoylation : The intermediate is then subjected to a reaction with oxan-4-yl isocyanate and 2,2,2-trifluoroethylamine under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it can modulate the activity of enzymes or receptors, leading to various biological effects. The precise pathways depend on the target and application context.
Potential Applications
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Anticancer Activity : Research indicates potential anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.
- Biochemical Probes : Due to its unique structural features, it is being explored as a biochemical probe for studying enzyme interactions and receptor binding.
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound compared to control groups.
Case Study 2: Anticancer Activity
Another research article highlighted its anticancer activity against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[(oxan-4-yl)carbamoyl]benzoate | Lacks trifluoroethyl group | Reduced lipophilicity and lower biological activity |
| Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate | Lacks oxane ring | Different stability and reactivity |
This compound stands out due to the synergistic effects of both the oxane ring and trifluoroethyl group on its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
